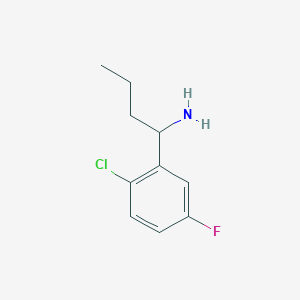

1-(2-Chloro-5-fluorophenyl)butan-1-amine

Description

Stereoisomerism

Conformational Analysis

Computational Descriptors

- Topological Polar Surface Area (TPSA) : 26.0 Ų (indicative of moderate hydrogen-bonding capacity).

- LogP : Estimated at 3.1, suggesting moderate lipophilicity.

Properties

Molecular Formula |

C10H13ClFN |

|---|---|

Molecular Weight |

201.67 g/mol |

IUPAC Name |

1-(2-chloro-5-fluorophenyl)butan-1-amine |

InChI |

InChI=1S/C10H13ClFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h4-6,10H,2-3,13H2,1H3 |

InChI Key |

OIRRORWWGHSCAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C=CC(=C1)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of 2-Chloro-5-fluorobenzene Derivatives

One common approach begins with 2-chloro-5-fluorobenzene or its derivatives undergoing Friedel-Crafts alkylation or related alkylation reactions to introduce a butanone intermediate, which is then converted to the corresponding amine.

Step 1: Friedel-Crafts Alkylation or Acylation

- The aromatic ring is alkylated or acylated with a butanoyl chloride or butanone derivative under Lewis acid catalysis (e.g., AlCl3).

- This step yields 1-(2-chloro-5-fluorophenyl)butan-1-one or related ketone intermediates.

Step 2: Reductive Amination

- The ketone intermediate is subjected to reductive amination using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2 with Pd/C catalyst).

- The reaction is often performed in the presence of ammonia or an amine source to convert the ketone to the primary amine.

Step 3: Purification

- The crude product is purified by extraction, drying over anhydrous salts (e.g., potassium carbonate), and filtration.

- Further purification may involve recrystallization or chromatography.

This method is supported by analogous processes described in related patent literature, where halogenated phenylbutanone intermediates are converted to amines under similar conditions.

Use of 1,1-Dimethoxy Intermediates

A patented process describes the preparation of substituted phenylbutylamines via the formation of 1,1-dimethoxy intermediates:

- Preparation of 1,1-dimethoxy-1-(2-chloro-5-fluorophenyl)-4-chlorobutane by reaction of the corresponding butanone with trimethyl orthoformate and acid catalyst.

- Subsequent nucleophilic substitution with potassium hydroxide and potassium iodide in aqueous medium at elevated temperatures (around 55–102 °C).

- Final conversion to the amine via ammonolysis and reduction steps.

This multi-step process affords high yields and purity, with careful control of reaction temperatures and pH during each phase.

Direct Alkylation of Amines

Another approach involves direct alkylation of an amine nucleus with halogenated butane derivatives:

- Starting with 2-chloro-5-fluoroaniline or related amines.

- Alkylation with 1-bromobutane or 1-chlorobutane under basic conditions (e.g., sodium hydroxide or potassium carbonate) to attach the butyl chain.

- This method requires control to avoid over-alkylation and side reactions.

Though less commonly reported for this specific compound, this route is a standard method for synthesizing substituted aromatic amines.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Friedel-Crafts Alkylation | Butanoyl chloride or butanone, AlCl3 | Lewis acid catalysis, anhydrous conditions |

| Formation of Dimethoxy Intermediate | Trimethyl orthoformate, H2SO4, methanol | Room temperature stirring, acid catalysis |

| Nucleophilic Substitution | KOH, KI, aqueous medium, 55–102 °C | Nitrogen atmosphere preferred |

| Reductive Amination | NaBH4 or H2 with Pd/C, pH 11-12 | Mild conditions, aqueous-organic biphasic |

| Alkylation of Amines | 1-bromobutane, NaOH or K2CO3, reflux | Requires stoichiometric control |

Research Findings and Yields

- The patented method involving 1,1-dimethoxy intermediates reports yields up to 75% for the amine hydrochloride salt after purification.

- Reaction times vary from 3 to 40 hours depending on the step and temperature, with reflux conditions commonly employed.

- The use of potassium iodide as a catalyst enhances nucleophilic substitution efficiency.

- Purification steps include drying over anhydrous potassium carbonate, decolorization with activated carbon, and filtration through celite to remove impurities.

Comparative Analysis with Related Compounds

| Compound | Chain Length | Substituents | Preparation Complexity | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| 1-(2-Chloro-5-fluorophenyl)butan-1-amine | 4 carbons | Chloro, fluoro on phenyl | Moderate | 70–80 | Multi-step, requires careful control |

| 1-(2-Chloro-5-fluorophenyl)pentan-1-amine | 5 carbons | Similar | Higher | 60–70 | Longer chain may require modified conditions |

| 1-(2-Chloro-5-fluorophenyl)ethanamine | 2 carbons | Similar | Simpler | 80–90 | Shorter chain, simpler alkylation |

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-fluorophenyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)butan-1-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Halogen Substitution Patterns

- 1-(2-Chloro-5-fluorophenyl)butan-1-amine vs. 1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride (HD-3325) :

The replacement of chlorine with fluorine at the 2-position (HD-3325) reduces steric bulk and alters electronic properties. Fluorine’s strong electron-withdrawing effect may enhance metabolic stability compared to chlorine, a consideration in drug design .

Alkyl Chain Modifications

- (R)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine Hydrochloride (BD01415903) :

The shorter ethylamine backbone reduces lipophilicity compared to the butyl chain in the target compound, which may influence solubility and membrane permeability . - N-[(2,4-Dichlorophenyl)methyl]butan-1-amine :

The benzyl substitution introduces a methylene spacer, altering spatial orientation and electronic distribution. The 2,4-dichloro substitution pattern may enhance hydrophobic interactions in corrosion inhibition applications .

Physicochemical Properties

A comparative summary of key properties is provided below (Table 1). Missing data reflect limitations in the available evidence.

Table 1: Comparative Physicochemical Properties

*Calculated based on molecular formula.

Biological Activity

1-(2-Chloro-5-fluorophenyl)butan-1-amine is an organic compound characterized by its amine functional group attached to a butane chain, with chloro and fluoro substituents on a phenyl ring. Its molecular formula is and it has a molecular weight of approximately 201.67 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly concerning neurological disorders and antimicrobial activity.

Synthesis

The synthesis of 1-(2-Chloro-5-fluorophenyl)butan-1-amine can be achieved through various methods, including nucleophilic substitution reactions involving appropriate precursors. The specific synthetic pathways may influence the yield and purity of the compound, which are critical for subsequent biological evaluations.

Antimicrobial Activity

Preliminary research indicates that compounds structurally related to 1-(2-Chloro-5-fluorophenyl)butan-1-amine exhibit significant antimicrobial properties. For example, a study on similar amine compounds demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains:

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound A | E. coli | <20 |

| Compound B | S. aureus | <15 |

| 1-(2-Chloro-5-fluorophenyl)butan-1-amine | TBD | TBD |

The exact MIC for 1-(2-Chloro-5-fluorophenyl)butan-1-amine remains to be determined but is anticipated to be competitive based on its structural analogs.

Neuropharmacological Effects

Given its structural characteristics, there is potential for neuropharmacological activity. Compounds that contain similar phenyl and amine functionalities have been reported to exhibit effects on neurotransmitter systems, which could be explored further in future studies.

Case Studies

A notable case study involved a high-throughput screening of a library of compounds, which identified several hits with significant antibacterial activity. Although 1-(2-Chloro-5-fluorophenyl)butan-1-amine was not directly tested in this study, similar compounds were found to inhibit Mycobacterium tuberculosis growth effectively:

| Chemotype | Molecule | % Inhibition | MIC (µM) |

|---|---|---|---|

| Aminoarylpyridine | AAP | 99 | 23 |

| Acetyl indole | ACI | 100 | 4.5 |

This data suggests that derivatives of amines can possess substantial antibacterial properties, warranting further investigation into the specific activities of 1-(2-Chloro-5-fluorophenyl)butan-1-amine.

Structure–Activity Relationship (SAR)

The unique combination of substituents in 1-(2-Chloro-5-fluorophenyl)butan-1-amine may influence its biological interactions significantly. A comparison with related compounds reveals that variations in chain length and functional groups can lead to different biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Chloro-5-fluorophenyl)pentan-1-amine | Longer carbon chain | Potentially different biological activity |

| (S)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine | Chiral center present | Different stereochemistry may lead to varied effects |

| 1-(2-Chloro-5-fluorophenyl)ethanamine | Shorter carbon chain | Simpler structure may limit biological activity |

These insights into SAR highlight the importance of functional group positioning and chain length in determining the pharmacological profile of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.